molecular formula C18H15ClN4S B12034683 3-(2-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-20-5

3-(2-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12034683
CAS No.: 478254-20-5
M. Wt: 354.9 g/mol
InChI Key: WPFNBKSQDYMSEC-SUZRTUOYSA-N
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Description

3-(2-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution Reactions: Introduction of the 2-chlorophenyl and 2-methyl-3-phenylallylidene groups can be carried out through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Specific details would depend on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It could act as an inhibitor for specific enzymes.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, such as antifungal or anticancer activities.

Industry

    Agriculture: It could be used in the development of agrochemicals.

    Material Science: The compound may find applications in the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the synthesis of essential biomolecules in microorganisms. Molecular targets could include enzymes or receptors involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with structural similarities.

Uniqueness

The unique combination of the 2-chlorophenyl and 2-methyl-3-phenylallylidene groups in 3-(2-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

478254-20-5

Molecular Formula

C18H15ClN4S

Molecular Weight

354.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15ClN4S/c1-13(11-14-7-3-2-4-8-14)12-20-23-17(21-22-18(23)24)15-9-5-6-10-16(15)19/h2-12H,1H3,(H,22,24)/b13-11+,20-12+

InChI Key

WPFNBKSQDYMSEC-SUZRTUOYSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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